REACTION_CXSMILES
|
[CH2:1]([NH2:3])[CH3:2].Br[CH2:5][CH:6]([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9]>>[CH2:1]([NH:3][CH2:5][CH:6]([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])[CH3:2]
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Name
|
|
Quantity
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38 g
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Type
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reactant
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Smiles
|
C(C)N
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
BrCC(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
equipped with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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thermometer and reflux condenser
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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WASH
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Details
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After this time the mixture was washed with aqueous sodium hydroxide
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Type
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CUSTOM
|
Details
|
the organic phase separated from the aqueous phase
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Type
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DISTILLATION
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Details
|
The organic phase was then distilled
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Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC(OCC)OCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |